molecular formula C17H26N2O3S B7710470 N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide

N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide

Cat. No. B7710470
M. Wt: 338.5 g/mol
InChI Key: KLGXCNQNMPCUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide, also known as N-PPB, is a compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The exact mechanism of action of N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide is not fully understood, but it is thought to involve the modulation of ion channels in various biological systems. Specifically, N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to block the activity of TRPV1 channels, which are involved in the perception of pain and temperature. It has also been shown to modulate the activity of other ion channels, such as KATP channels in the heart.
Biochemical and Physiological Effects
N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including:
1. Modulation of ion channel activity: As mentioned above, N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to modulate the activity of various ion channels in the body.
2. Inhibition of cancer cell growth: N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer treatments.
3. Vasodilation: N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to have vasodilatory effects, which could have implications for the treatment of cardiovascular diseases such as hypertension.

Advantages and Limitations for Lab Experiments

One advantage of using N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide in lab experiments is its ability to modulate the activity of ion channels, which can be useful for studying various biological processes. However, one limitation is that the exact mechanism of action of N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide, including:
1. Further studies on the mechanism of action of N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide: Understanding the exact mechanism of action of N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide could help researchers develop more targeted treatments for various diseases.
2. Development of new cancer treatments: N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer treatments.
3. Development of new treatments for neurological disorders: N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain.
Conclusion
N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide, or N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide, is a compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. While the exact mechanism of action of N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide is not fully understood, there are many potential future directions for research on this compound, including the development of new cancer treatments and treatments for neurological disorders.

Synthesis Methods

N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. One commonly used method involves the reaction of 4-chlorobenzenesulfonyl chloride with N-isopropylpiperidine, followed by the addition of 3-oxo-3-(piperidin-1-yl)propylamine. The resulting compound is then purified using various techniques, such as column chromatography, to obtain the final product.

Scientific Research Applications

N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of effects on various biological processes, making it a valuable tool for researchers in a range of fields. Some of the areas where N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been studied include:
1. Neuroscience: N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain.
2. Cancer Research: N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer treatments.
3. Cardiovascular Research: N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to have vasodilatory effects, which could have implications for the treatment of cardiovascular diseases such as hypertension.

properties

IUPAC Name

4-(3-oxo-3-piperidin-1-ylpropyl)-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-14(2)18-23(21,22)16-9-6-15(7-10-16)8-11-17(20)19-12-4-3-5-13-19/h6-7,9-10,14,18H,3-5,8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGXCNQNMPCUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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